molecular formula C22H18FN3O2S B3404564 N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1226437-10-0

N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B3404564
CAS No.: 1226437-10-0
M. Wt: 407.5
InChI Key: SULRBCMHJMVLST-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can be compared with similar compounds such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a thiazole ring instead of a thieno[3,2-d]pyrimidine core.

    N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: This compound has a methoxy group instead of a methyl group on the phenyl ring.

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H18FN3O2S
Molecular Weight 397.46 g/mol

The presence of functional groups such as the acetamide moiety and fluorinated aromatic rings contributes to its chemical reactivity and biological potential.

Antimicrobial Properties

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing promising antibacterial effects.

Compound MIC (µg/mL) Target Strains
4c5S. aureus
4e10E. coli
5g8M. tuberculosis

These results suggest that modifications in the side chains can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings indicate that this compound may inhibit key molecular targets involved in cell proliferation and survival pathways.

A study reported that similar thieno[3,2-d]pyrimidine derivatives exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. The mechanism of action appears to involve the inhibition of protein kinases and growth factor receptors.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that play pivotal roles in cellular signaling pathways related to proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis of various thienopyrimidine derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against E. coli and S. aureus.
  • Anticancer Screening : In vitro assays demonstrated that thieno[3,2-d]pyrimidine derivatives could significantly reduce the viability of breast cancer cells, indicating their potential as therapeutic agents in oncology.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-14-3-5-15(6-4-14)18-12-29-21-20(18)24-13-26(22(21)28)11-19(27)25(2)17-9-7-16(23)8-10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULRBCMHJMVLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N(C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

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